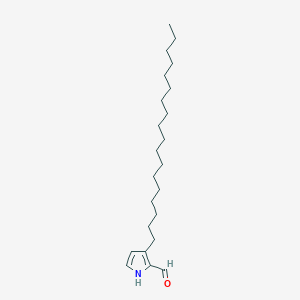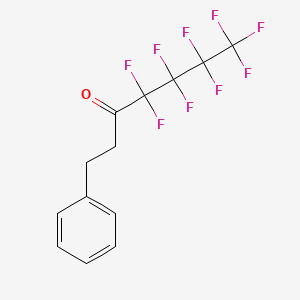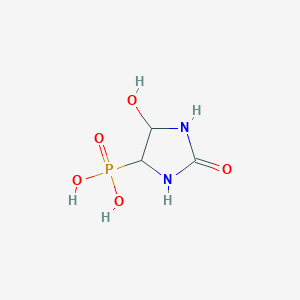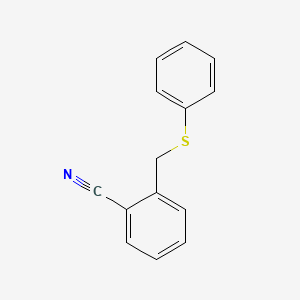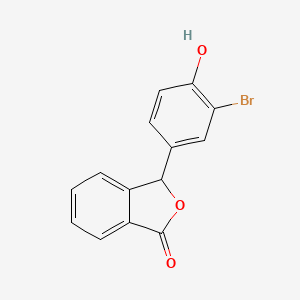![molecular formula C14H16O6 B14364983 Ethyl 4-[bis(acetyloxy)methyl]benzoate CAS No. 92788-08-4](/img/structure/B14364983.png)
Ethyl 4-[bis(acetyloxy)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[bis(acetyloxy)methyl]benzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group, a benzoate group, and two acetyloxy groups attached to a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[bis(acetyloxy)methyl]benzoate typically involves the esterification of 4-hydroxymethylbenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[bis(acetyloxy)methyl]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of an acid or base to yield 4-hydroxymethylbenzoic acid and acetic acid.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution.
Major Products Formed
Hydrolysis: 4-Hydroxymethylbenzoic acid and acetic acid.
Oxidation: Benzoic acid derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-[bis(acetyloxy)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving ester hydrolysis and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its ester bonds, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism of action of ethyl 4-[bis(acetyloxy)methyl]benzoate primarily involves the hydrolysis of its ester bonds. In biological systems, esterases catalyze the hydrolysis, releasing the active components. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: Another ester with a similar structure but with a methyl group instead of an ethyl group.
Ethyl acetate: A simpler ester with a similar functional group but a different aromatic ring.
Ethyl benzoate: Similar structure but lacks the acetyloxy groups.
Uniqueness
Ethyl 4-[bis(acetyloxy)methyl]benzoate is unique due to the presence of two acetyloxy groups, which provide additional sites for chemical reactions and modifications. This makes it a versatile compound in synthetic chemistry and various industrial applications.
Propriétés
Numéro CAS |
92788-08-4 |
|---|---|
Formule moléculaire |
C14H16O6 |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
ethyl 4-(diacetyloxymethyl)benzoate |
InChI |
InChI=1S/C14H16O6/c1-4-18-13(17)11-5-7-12(8-6-11)14(19-9(2)15)20-10(3)16/h5-8,14H,4H2,1-3H3 |
Clé InChI |
FDPCPKYCIKPULA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)C(OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methoxy-4-[(2-methoxy-4-methylphenoxy)methyl]phenol](/img/structure/B14364904.png)
![2-[1-(Diaminomethylidenehydrazinylidene)heptan-2-ylideneamino]guanidine](/img/structure/B14364911.png)
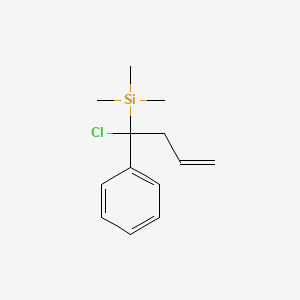


![1-(Trifluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14364945.png)
![5,5'-[1,3-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14364946.png)
